molecular formula C20H24O3 B1683227 Trenbolone acetate CAS No. 10161-34-9

Trenbolone acetate

Cat. No. B1683227
CAS RN: 10161-34-9
M. Wt: 312.4 g/mol
InChI Key: CMRJPMODSSEAPL-FYQPLNBISA-N
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Description

Trenbolone acetate is a synthetic androgen and anabolic steroid. It is a natural derivative of testosterone and is used as a performance-enhancing drug in bodybuilding, athletics, and other sports . It is also used as a growth promoter in farm animals . It has a half-life of just three days .


Synthesis Analysis

The traditional production process of trenbolone acetate uses 4.9 (11)-diene androster 3-17-dione (ADD) as raw material, p-toluenesulfonic acid or acetyl chloride as the catalyst is used to protect the 3-position carbonyl group, and then take reduction, dehydrogenation, and hydrolysis to obtain trenbolone; finally, trenbolone is esterified with acetic anhydride to obtain trenbolone acetate . Another method involves reducing (2) by potassium borohydride, then hydrolyzing with sulfuric acid to give 17β-hydroxy-estra-5 (10), 9 (11)-dien-3-one (4), which is dehydrogenated with DDQ to give 17β-hydroxy-estra-4,9,11-trien-3-one (trenbolone, 5), and then, (5) is acetylated to yield trenbolone acetate (6) .


Molecular Structure Analysis

Trenbolone Acetate has a molecular formula of C20H24O3 and a molecular weight of 312.4 g/mol . The IUPAC name is [(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate .


Chemical Reactions Analysis

Trenbolone acetate can interact with silver nanoparticles, causing an average redshift of +18 nm in the LSPR peak with variations in intensity and broadening behavior of the LSPR band of the Tren Ac/AgNPs complex . It can also form enol derivatives at the 3C-position .


Physical And Chemical Properties Analysis

Trenbolone Acetate is a steroid ester . It is a synthetic anabolic steroid used mainly as an anabolic agent in veterinary practice .

Scientific Research Applications

1. Use in Animal Production

Trenbolone acetate is widely recognized for its role in animal production, particularly as a growth promoter in beef cattle. It improves protein anabolism and nitrogen retention, offering economic and ecological advantages. However, the use of trenbolone acetate in animal production has raised concerns due to its potential environmental impact and the presence of residues in meat. Studies have called for stricter risk assessments and better control of illegal applications (Karg & Meyer, 1999).

2. Environmental Impact and Ecotoxicology

Research has identified trenbolone acetate's metabolites, such as 17β-trenbolone, as potent androgens that can impact aquatic animals. These metabolites, stable in animal waste, pose risks to aquatic ecosystems due to their androgenic activity. Studies have shown that exposure to trenbolone metabolites can disrupt reproductive endocrinology in fish, indicating their potency as reproductive toxicants (Ankley et al., 2003), (Jensen et al., 2006).

3. Impact on Non-Target Species

Beyond its effects on aquatic ecosystems, trenbolone acetate's environmental presence can also affect terrestrial species. For instance, studies have observed immunotoxic effects of trenbolone acetate in birds, suggesting broader ecological impacts. These findings highlight the need for comprehensive assessments of trenbolone acetate's effects on various species and ecosystems (Quinn et al., 2006).

4. Analytical Methodology and Detection

Advancements in analytical methods have facilitated the detection and quantification of trenbolone acetate and its metabolites in environmental samples. These methods are crucial for monitoring and managing the environmental presence of trenbolone acetate, as well as for ensuring compliance with regulations regarding its use in animal production (Macneil et al., 2003).

5. Hormonal Effects and Environmental Fate

The fate of trenbolone acetate and its metabolites in the environment, particularly in agricultural settings, is a significant area of research. Understanding the degradation, persistence, and transformation of these compounds in soil and water is vital for assessing their long-term environmental impacts and potential risks to human and animal health (Schiffer et al., 2001).

Safety And Hazards

Trenbolone Acetate is suspected of causing cancer and damaging fertility. It is also suspected of damaging the unborn child. It can cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3/t17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRJPMODSSEAPL-FYQPLNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046626
Record name Trenbolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trenbolone acetate

CAS RN

10161-34-9
Record name Trenbolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10161-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trenbolone acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010161349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trenbolone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trenbolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17β-hydroxyestra-4,9,11-trien-3-one 17-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRENBOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUD5Y4SV0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,520
Citations
B Schiffer, A Daxenberger, K Meyer… - Environmental health …, 2001 - ehp.niehs.nih.gov
… of trenbolone acetate in edible tissues from sheep and calves implanted with tritium-labeled trenbolone acetate. … Trenbolone acetate: experience with bound residues in cattle tissues. J …
Number of citations: 295 ehp.niehs.nih.gov
G Borodi, A Turza, PA Camarasan, A Ulici - Journal of Molecular Structure, 2020 - Elsevier
… The crystal structures of trenbolone acetate and trenbolone hexahydrobenzylcarbonate were determined by X-ray single crystal diffraction and they were shown to belong to the …
Number of citations: 14 www.sciencedirect.com
CY Lee, DM Henricks, GC Skelley… - Journal of Animal …, 1990 - academic.oup.com
… 290 kg were treated with an implant (200 mg trenbolone acetate and 24 mg estradiol). Half of … Animals in the treated groups were reimplanted with trenbolone acetate and fed a finishing …
Number of citations: 127 academic.oup.com
EJ Durhan, CS Lambright, EA Makynen… - Environmental …, 2006 - ehp.niehs.nih.gov
… The feedlot operator indicated that trenbolone acetate was used in the production facility, so our second objective was to evaluate the samples with instrumental analyses to determine …
Number of citations: 221 ehp.niehs.nih.gov
DW Hunt, DM Henricks, GC Skelley… - Journal of animal …, 1991 - academic.oup.com
… In a 2 × 3 factorial arrangement, steers and bulls received an implant of trenbolone acetate (TBA), TBA and estradiol-17β (E 2 ), or no implant. Blood samples were taken serially (every …
Number of citations: 134 academic.oup.com
JM Hayden, WG Bergen, RA Merkel - Journal of Animal Science, 1992 - academic.oup.com
… These responses are enhanced when trenbolone acetate is combined with estrogen. Our results suggest that the increased muscle protein accretion with anabolic implants is not a …
Number of citations: 164 academic.oup.com
BJ Johnson, PT Anderson, JC Meiske… - Journal of Animal …, 1996 - academic.oup.com
… Objectives of this study were to determine the influence of trenbolone acetate (TBA) and estradiol (E2) in a combined implant on feedlot performance, carcass characteristics, and …
Number of citations: 215 academic.oup.com
BJ Johnson, N Halstead, ME White… - Journal of animal …, 1998 - academic.oup.com
Muscle satellite cells were isolated from seven yearling steers implanted for 31 d with a combined implant that contained 120 mg of trenbolone acetate (TBA) and 24 mg of estradiol (E 2 …
Number of citations: 150 academic.oup.com
SJ Bartle, RL Preston, RE Brown… - Journal of animal …, 1992 - academic.oup.com
Two experiments were conducted at three locations to determine the correct dosage and carrier for trenbolone acetate (TBA) and estradiol (E 2 ) implants in feedlot steers. In the dose-…
Number of citations: 122 academic.oup.com
EP Kolodziej, S Qu, KL Forsgren, SA Long… - … science & technology, 2013 - ACS Publications
Despite the widespread use of the anabolic androgen trenbolone acetate (TBA) in animal agriculture, evidence demonstrating the occurrence of TBA metabolites such as 17β-…
Number of citations: 61 pubs.acs.org

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